molecular formula C10H18Cl2N4O2 B1428311 6-methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride CAS No. 1351620-52-4

6-methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride

Cat. No.: B1428311
CAS No.: 1351620-52-4
M. Wt: 297.18 g/mol
InChI Key: YPHSMOFBBJLVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride is a useful research compound. Its molecular formula is C10H18Cl2N4O2 and its molecular weight is 297.18 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This inhibition occurs through the binding of the compound to the active site of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression. Additionally, this compound interacts with the NF-kB protein, a transcription factor involved in inflammatory responses . The compound’s binding to NF-kB inhibits its activity, reducing the expression of pro-inflammatory genes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound induces cell cycle arrest by inhibiting CDK2 activity, leading to reduced cell proliferation . Furthermore, it has been observed to induce apoptosis in cancer cells by activating caspase-3, a key enzyme in the apoptotic pathway . In neuronal cells, this compound exhibits neuroprotective effects by reducing endoplasmic reticulum stress and inhibiting apoptosis . The compound also modulates cell signaling pathways, such as the NF-kB pathway, thereby influencing gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, it interacts with the NF-kB protein, inhibiting its ability to bind to DNA and activate the transcription of pro-inflammatory genes . This dual inhibition of CDK2 and NF-kB contributes to the compound’s anti-proliferative and anti-inflammatory effects. Furthermore, this compound has been shown to reduce endoplasmic reticulum stress by inhibiting the expression of the chaperone protein BIP and the apoptosis marker cleaved caspase-3 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and NF-kB, leading to sustained cell cycle arrest and reduced inflammation . Prolonged exposure to the compound can result in adaptive cellular responses, such as the upregulation of compensatory pathways that counteract its effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and reduces inflammation without causing significant toxicity . At higher doses, the compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in additional therapeutic benefits . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can also affect its pharmacokinetics, including its absorption, distribution, and elimination from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells by organic cation transporters, which facilitate its uptake and accumulation in target tissues . Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and activity . The distribution of the compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with CDK2 and NF-kB . Additionally, the compound can be targeted to specific subcellular compartments through post-translational modifications, such as phosphorylation and ubiquitination . These modifications can influence the compound’s stability, activity, and interactions with other biomolecules .

Properties

IUPAC Name

6-methyl-5-(piperazin-1-ylmethyl)-1H-pyrimidine-2,4-dione;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2.2ClH/c1-7-8(9(15)13-10(16)12-7)6-14-4-2-11-3-5-14;;/h11H,2-6H2,1H3,(H2,12,13,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHSMOFBBJLVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.